molecular formula C26H25ClN2O4 B11323274 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11323274
M. Wt: 464.9 g/mol
InChI Key: JRUBQNWWHGRBJI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further functionalized.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, while the trimethoxybenzamide structure could contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. The presence of the chlorophenyl group, in particular, may enhance its activity compared to other indole derivatives.

Properties

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H25ClN2O4/c1-31-23-12-16(13-24(32-2)25(23)33-3)26(30)29-15-19(17-8-4-6-10-21(17)27)20-14-28-22-11-7-5-9-18(20)22/h4-14,19,28H,15H2,1-3H3,(H,29,30)

InChI Key

JRUBQNWWHGRBJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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